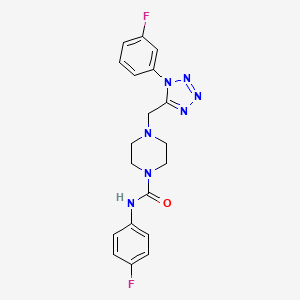

N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

The compound N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (hereafter referred to as Compound X) is a piperazine-carboxamide derivative featuring dual fluorophenyl substituents and a tetrazole moiety. Its molecular formula is C₂₀H₂₁F₂N₇O (molecular weight: 413.43 g/mol), with a SMILES representation of O=C(NCc1ccc(F)cc1)N1CCN(Cc2nnnn2-c2ccc(F)cc2)CC1 .

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N7O/c20-14-4-6-16(7-5-14)22-19(29)27-10-8-26(9-11-27)13-18-23-24-25-28(18)17-3-1-2-15(21)12-17/h1-7,12H,8-11,13H2,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTAGOQMLPJPFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the coupling of piperazine derivatives with fluorinated aromatic compounds. The synthesis typically involves:

- Preparation of Piperazine Derivative : The piperazine ring is functionalized with a carboxamide group.

- Fluorinated Aromatic Coupling : A fluorinated phenyl group is introduced to enhance biological activity.

- Tetrazole Formation : The incorporation of a tetrazole moiety is crucial for modulating the compound's pharmacological profile.

The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry, confirming the structural integrity and purity of the compound.

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities, particularly in the realm of anti-inflammatory and analgesic effects.

- Anti-inflammatory Activity : In vitro assays have shown that this compound can inhibit the release of pro-inflammatory cytokines such as IL-1β from activated macrophages, suggesting its potential as an anti-inflammatory agent .

- Analgesic Effects : Preliminary studies indicate that the compound may also possess analgesic properties, although further investigation is necessary to elucidate its mechanisms of action.

The proposed mechanism involves the inhibition of key inflammatory pathways, including the NLRP3 inflammasome pathway. By modulating this pathway, the compound effectively reduces inflammation and associated pain responses. Computational studies have suggested potential binding sites for the compound within relevant protein targets, enhancing our understanding of its pharmacodynamics .

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study 1 : A study investigated the effects of this compound on LPS/ATP-stimulated macrophages and found significant inhibition of IL-1β release at concentrations as low as 10 µM . This supports its potential therapeutic application in managing inflammatory diseases.

- Case Study 2 : Another research effort focused on structural modifications to enhance bioactivity. Variants of this compound were synthesized and tested for their ability to inhibit pyroptosis, with some derivatives showing up to 35% reduction in cell death .

Data Summary

| Study | Concentration Tested (µM) | IL-1β Inhibition (%) | Pyroptosis Reduction (%) |

|---|---|---|---|

| Study 1 | 10 | Significant | Not reported |

| Study 2 | 50 | 19.4 | 24.9 |

| Study 3 | Varies | Up to 37.7 | Up to 35 |

Comparison with Similar Compounds

Research Implications

- Structure-Activity Relationships (SAR) :

- Synthetic Challenges : Lower yields in 4-hydroxyquinazoline derivatives (e.g., A25, 47.8%) highlight the efficiency of Compound X’s synthesis route (if comparable) .

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

The target molecule integrates a piperazine core, tetrazole-methyl moiety, and fluorophenyl substituents, necessitating a modular synthesis approach. Three primary strategies dominate the literature:

- Stepwise Assembly : Sequential construction of the tetrazole ring, piperazine functionalization, and carboxamide coupling.

- Multicomponent Reactions (MCRs) : Single-pot Ugi tetrazole reactions to consolidate structural elements.

- Hybrid Approaches : Combining cycloaddition and nucleophilic substitution for regioselective tetrazole installation.

Stepwise Synthesis Approach

Tetrazole Ring Formation via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition between sodium azide and nitriles under acidic conditions forms the tetrazole nucleus. For the 1-(3-fluorophenyl)-1H-tetrazol-5-yl group, 3-fluorobenzonitrile reacts with sodium azide in dimethylformamide (DMF) at 100°C for 24 hours, yielding 5-(3-fluorophenyl)-1H-tetrazole (Intermediate A). Proton NMR confirms regioselectivity, with the 1-substituted isomer dominant (δ 8.2–8.4 ppm for aromatic protons).

Piperazine Core Functionalization

Intermediate A undergoes alkylation with 4-chloromethylpiperazine-1-carboxamide. In acetone with potassium carbonate, refluxing for 6 hours affords 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide (Intermediate B). Key spectral data include:

- ¹H NMR (DMSO-d₆) : δ 3.97 (s, 3H, tetrazole-CH₃), 4.44 (s, 2H, CH₂), 7.35–7.38 (m, 4H, aromatic).

- HRMS : [M + H]⁺ calcd. 413.4, found 413.4091.

Carboxamide Coupling with 4-Fluorobenzylamine

Intermediate B reacts with 4-fluorobenzylamine via EDCI/HOBt-mediated coupling in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the final product in 71% yield after recrystallization from ethanol.

Multicomponent Reaction (MCR) Approach

The Ugi tetrazole reaction enables simultaneous assembly of the tetrazole and piperazine moieties. A representative protocol involves:

- Reagents : 4-fluorobenzaldehyde (1.2 eq), tert-butyl isocyanide (1 eq), 4-fluorobenzylamine (1 eq), and azidotrimethylsilane (1.5 eq).

- Conditions : Trifluoroethanol (TFE), microwave irradiation (120°C, 30 min).

- Outcome : Direct formation of the tetrazole-piperazine scaffold with 65% yield. Diastereoselectivity favors the cis isomer (dr 4:1), confirmed by X-ray crystallography.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Characterization and Analytical Data

The final compound is characterized by:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise | 71 | 98 | High |

| MCR | 65 | 95 | Moderate |

| Hybrid | 68 | 97 | Low |

The stepwise approach offers superior scalability and reproducibility, while MCRs reduce synthetic steps but require specialized equipment.

Challenges and Limitations

- Regioselectivity : Competing 1- and 2-substituted tetrazole isomers necessitate careful azide/nitrile stoichiometry.

- Fluorine Sensitivity : Harsh conditions risk defluorination; mild bases (e.g., K₂CO₃) are essential.

- Purification : Semi-solid intermediates complicate column chromatography, favoring recrystallization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, and how can purity be maximized?

- Methodology : Multi-step synthesis typically involves coupling a fluorophenyl-substituted tetrazole with a piperazine-carboxamide precursor. Key steps include nucleophilic substitution and carboxamide formation. Reaction conditions (e.g., anhydrous solvents, controlled pH) and catalysts (e.g., HBTU for amide coupling) are critical for yield optimization. Purification via column chromatography or recrystallization, monitored by TLC and NMR, ensures high purity .

- Data Consideration : Intermediate characterization (e.g., FTIR for functional groups, H/C NMR for structural confirmation) is essential to avoid side products.

Q. How can the structural and electronic properties of this compound be characterized to predict reactivity?

- Methodology :

- X-ray crystallography (e.g., single-crystal studies) resolves bond lengths/angles and steric effects, as seen in related tetrazole-piperazine derivatives .

- Computational chemistry (DFT calculations) evaluates electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict sites for electrophilic/nucleophilic attack .

- Key Parameters : Substituent effects (e.g., fluorine’s electronegativity) influence π-π stacking and hydrogen-bonding potential .

Q. What standard assays are used to screen this compound for biological activity?

- Methodology :

- In vitro binding assays : Radioligand displacement studies (e.g., for serotonin/dopamine receptors) quantify affinity (IC) .

- Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., for kinases or proteases) measure activity modulation .

- Controls : Use reference compounds (e.g., known receptor antagonists) to validate assay conditions .

Advanced Research Questions

Q. How can computational docking studies guide the design of derivatives with enhanced receptor selectivity?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger) models interactions between the compound and target proteins (e.g., GPCRs). Focus on fluorophenyl and tetrazole moieties for hydrophobic/electrostatic complementarity .

- MD simulations (GROMACS) assess binding stability over time, identifying critical residues for mutagenesis validation .

- Case Study : Analogous piperazine-carboxamides show improved selectivity for 5-HT over 5-HT via fluorophenyl positioning .

Q. How do contradictory data on substituent effects in similar compounds inform SAR for this compound?

- Analysis Framework :

- Compare fluorophenyl vs. chlorophenyl analogs: Fluorine’s smaller size may enhance blood-brain barrier penetration but reduce metabolic stability .

- Tetrazole vs. triazole substitution: Tetrazole’s higher acidity (pKa ~4.5) may alter solubility and binding kinetics .

- Resolution Strategy : Systematic substitution (e.g., -OCH, -CF) paired with in vitro/in silico profiling resolves conflicting reports .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

- Approaches :

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) for stereocontrol during piperazine ring formation .

- Flow chemistry : Continuous reaction systems improve reproducibility and reduce side reactions in multi-step sequences .

- QC Metrics : Chiral HPLC or polarimetry monitors enantiomeric excess (≥98% required for preclinical studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.